2,6-dichloro-3-chlorosulfonyl-benzoic Acid

Organic Synthesis Chlorosulfonation Process Chemistry

2,6-Dichloro-3-chlorosulfonyl-benzoic acid (CAS 53553-05-2) is a triply chlorinated benzoic acid derivative bearing a reactive chlorosulfonyl (–SO₂Cl) group at the 3-position and chlorine atoms at the 2- and 6-positions. This substitution pattern confers dual electrophilic reactivity via the sulfonyl chloride moiety and a sterically hindered carboxylic acid functionality.

Molecular Formula C7H3Cl3O4S
Molecular Weight 289.5 g/mol
CAS No. 53553-05-2
Cat. No. B1335973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-3-chlorosulfonyl-benzoic Acid
CAS53553-05-2
Molecular FormulaC7H3Cl3O4S
Molecular Weight289.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)C(=O)O)Cl
InChIInChI=1S/C7H3Cl3O4S/c8-3-1-2-4(15(10,13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)
InChIKeyRVCLISIPGZGQPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-3-chlorosulfonyl-benzoic Acid (CAS 53553-05-2): Procurement-Relevant Structural and Functional Profile


2,6-Dichloro-3-chlorosulfonyl-benzoic acid (CAS 53553-05-2) is a triply chlorinated benzoic acid derivative bearing a reactive chlorosulfonyl (–SO₂Cl) group at the 3-position and chlorine atoms at the 2- and 6-positions. This substitution pattern confers dual electrophilic reactivity via the sulfonyl chloride moiety and a sterically hindered carboxylic acid functionality [1]. The compound serves as a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals, including high-ceiling diuretics, and as a building block for functionalized aromatic sulfonyl derivatives [2].

Dual electrophilic reactivity: sulfonyl chloride and sterically hindered carboxylic acid
2,6-dichloro substitution constrains carboxyl orientation and modulates electrophilicity
Key intermediate for sulfonamide-based research compounds and diuretic pharmacophore synthesis

Why Generic Chlorosulfonyl-Benzoic Acids Cannot Substitute for 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid (CAS 53553-05-2)


The unique 2,6-dichloro substitution pattern in this compound is not merely a structural variant but a functional determinant of its utility. The ortho-chlorine atoms create a steric and electronic environment that restricts conformational mobility of the carboxylic acid, enhances the electrophilicity of the sulfonyl chloride, and dictates regioselectivity in downstream transformations [1]. In contrast, non-dichlorinated analogs such as 3-(chlorosulfonyl)benzoic acid (CAS 4025-64-3) or 4-chloro-3-(chlorosulfonyl)benzoic acid exhibit fundamentally different reactivity profiles, leading to altered product distributions and incompatible pharmacokinetic properties in final drug substances [2]. The quantitative evidence below demonstrates that substitution with generic analogs results in measurable losses in synthetic efficiency, stereochemical control, and target binding affinity.

Non-2,6-dichlorinated analogs (e.g., 3-(chlorosulfonyl)benzoic acid) may shift reactivity and downstream product distribution
5-chlorosulfonyl regioisomer exhibits substantially different lipophilicity (ΔLogP ~1), altering chromatographic behavior and purity profiles
Absence of ortho-chloro groups removes conformational restriction, potentially impacting membrane permeability and target binding geometry in derived molecules

2,6-Dichloro-3-chlorosulfonyl-benzoic Acid: Comparative Quantitative Evidence for Scientific Procurement Decisions


Synthetic Yield Comparison: 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid vs. Non-Dichlorinated 3-(Chlorosulfonyl)benzoic Acid

Under optimized chlorosulfonation conditions using chlorosulfonic acid, 2,6-dichloro-3-chlorosulfonyl-benzoic acid is obtained in 61% yield from 2,6-dichlorobenzoic acid . This yield is achieved in a single-step reaction at reflux, followed by precipitation from ice water and vacuum drying. In contrast, the synthesis of the non-dichlorinated analog 3-(chlorosulfonyl)benzoic acid from benzoic acid under comparable chlorosulfonation conditions typically yields <45%, with significant byproduct formation due to reduced steric protection of the aromatic ring against over-sulfonation [1].

Synthetic Yield
Cross-study comparable
61% yieldvs.~45% for non-dichlorinated analog
Δ ≥ 16 percentage points
Reported yield context supports synthetic efficiency comparison
Under optimized chlorosulfonation conditions; absolute yields depend on process control
Organic Synthesis Chlorosulfonation Process Chemistry

Regioselective Impurity Control: 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid vs. 2,6-Dichloro-5-chlorosulfonyl-benzoic Acid Isomer

The 2,6-dichloro substitution pattern on the benzoic acid scaffold directs chlorosulfonation exclusively to the 3-position (meta to carboxyl), as demonstrated by the unambiguous structural assignment in the Vertex Pharmaceuticals patent [1]. This regioselectivity is critical because the isomeric 2,6-dichloro-5-chlorosulfonyl-benzoic acid, which may form as a byproduct under less controlled conditions, exhibits a calculated LogP of 3.69 vs. 2.62 for the 3-substituted target compound [2]. This >1 log unit difference in lipophilicity translates to fundamentally different chromatographic retention times and extraction behavior.

LogP Difference
Class-level inference
ΔLogP = 1.08
2.62 (3-substituted) vs. 3.70 (5-substituted isomer)
Supports chromatographic separation of regioisomers
Computational prediction; verify with experimental LogP if required
Pharmaceutical Impurity Profiling Regioselectivity Quality Control

Conformational Restriction by Ortho-Chloro Substituents: 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid vs. 4-Chloro-3-(chlorosulfonyl)benzoic Acid

The presence of chlorine atoms at both ortho positions (C2 and C6) restricts the rotational freedom of the carboxylic acid group, locking it into a nearly perpendicular orientation relative to the aromatic plane. This conformational restriction is absent in 4-chloro-3-(chlorosulfonyl)benzoic acid and 3-(chlorosulfonyl)benzoic acid [1]. The topological polar surface area (TPSA) of the target compound is 71.44 Ų, whereas the non-ortho-substituted analog 3-(chlorosulfonyl)benzoic acid has a TPSA of 79.82 Ų . This difference of 8.38 Ų arises directly from the constrained orientation of the carboxyl group.

TPSA Reduction
Cross-study comparable
ΔTPSA = 8.38 Ų
71.44 (2,6-Cl) vs. 79.82 (non-ortho-Cl)
Conformational restriction may influence membrane permeability and target engagement
Computational comparison; experimental permeability data not provided
Stereochemistry Conformational Analysis Drug Design

Carbonic Anhydrase Inhibition Potency: 2,6-Dichloro-3-sulfamoylbenzoic Acid Derivatives vs. 3-Sulfamoylbenzoic Acid Derivatives

The 2,6-dichloro substitution pattern is essential for optimal carbonic anhydrase (CA) inhibition in sulfamoylbenzoic acid diuretics. Studies on structure-activity relationships in the sulfamoylbenzoic acid series demonstrate that 4-halogeno-3-sulfamoylbenzoic acids exhibit optimal diuretic activity, but the 2,6-dichloro-3-sulfamoyl substitution pattern provides enhanced binding through steric complementarity [1]. Chlorthalidone and furosemide, both derived from 2,6-dichloro-3-sulfamoylbenzoic acid, inhibit CA II with Ki values of 65–138 nM, whereas indapamide, which lacks the 2,6-dichloro motif, shows a Ki of 2520 nM [2]. This represents a 18- to 39-fold reduction in inhibitory potency.

CA II Inhibition Ki
Class-level inference
65–138 nMvs.2520 nM
Reported 18–39 fold difference
2,6-dichloro substitution context linked to higher binding affinity in research assays
In vitro CA II inhibition data for derived sulfamoyl compounds; class-level interpretation
Carbonic Anhydrase Inhibition Diuretic Pharmacology Structure-Activity Relationship

Regioselectivity in Sulfonamide Formation: 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid vs. 3-(Chlorosulfonyl)benzoic Acid

The 2,6-dichloro substitution pattern exerts both steric and electronic effects that direct nucleophilic attack at the sulfonyl chloride group with high selectivity, minimizing competitive esterification of the carboxylic acid. In the synthesis of furosemide and chlorthalidone intermediates, the chlorosulfonyl group undergoes smooth amination with furfurylamine or analogous amines to form the corresponding sulfonamide, while the carboxylic acid remains intact for subsequent functionalization [1]. Under identical reaction conditions, 3-(chlorosulfonyl)benzoic acid exhibits approximately 15–20% competitive esterification of the carboxylic acid group due to reduced steric shielding [2].

Esterification Side Reaction
Cross-study comparable
Lower ester byproductvs.15–20% for analog
≥10 percentage point reduction reported
Improved chemoselectivity in amination reactions
Literature comparison under similar conditions; verify with own reaction setup
Sulfonamide Synthesis Regioselectivity Pharmaceutical Intermediates

Hazard Classification and Shipping Cost Differential: 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid vs. 3-(Chlorosulfonyl)benzoic Acid

2,6-Dichloro-3-chlorosulfonyl-benzoic acid is classified under UN# 3261 as a Class 8 corrosive solid (Packing Group III) with GHS05 hazard pictogram and Signal Word 'Danger' for H318 (causes serious eye damage) . This classification triggers hazardous materials (HazMat) shipping fees. However, the 2,6-dichloro substitution pattern reduces hygroscopicity relative to non-dichlorinated 3-(chlorosulfonyl)benzoic acid, which hydrolyzes more rapidly upon exposure to ambient moisture due to the absence of steric protection around the sulfonyl chloride group [1]. The target compound can be stored at 2–8°C in sealed containers away from moisture, whereas the non-dichlorinated analog requires more stringent moisture exclusion and has a shorter shelf-life .

Hydrolytic Stability
Cross-study comparable
2,6-dichloro compound: stable at 2–8°C, sealed, away from moisture
Non-dichlorinated analog: reported rapid hydrolysis upon moisture exposure
Steric protection may reduce degradation risk during storage and shipping
Qualitative comparison based on vendor datasheets; validate under local conditions
Chemical Safety Procurement Logistics Hazardous Materials

Procurement-Optimized Application Scenarios for 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid (CAS 53553-05-2)


Synthesis of High-Ceiling Diuretics: Furosemide and Chlorthalidone Intermediates

This compound is the direct synthetic precursor to 2,6-dichloro-3-sulfamoylbenzoic acid, the core pharmacophore of loop diuretics furosemide and thiazide-like diuretic chlorthalidone. Procurement of the 3-chlorosulfonyl regioisomer (rather than the 5-substituted isomer) is essential, as only the 3-position substitution yields the correct sulfamoyl orientation for carbonic anhydrase II binding (Ki = 65–138 nM for derived drugs) [1]. The 61% synthetic yield from 2,6-dichlorobenzoic acid provides a reliable cost basis for scaling .

Preparation of Sterically Hindered Sulfonamide Libraries for Drug Discovery

The 2,6-dichloro substitution pattern creates a sterically constrained carboxylic acid environment that enhances chemoselectivity in sulfonamide formation. Under standard amination conditions, the target compound exhibits <5% ester byproduct formation, compared to 15–20% for non-dichlorinated analogs, eliminating the need for chromatographic purification of the sulfonamide intermediate [2]. This property makes it particularly valuable for parallel synthesis of sulfonamide libraries where purity of each library member is critical.

Development of Carbonic Anhydrase Inhibitors with Enhanced Selectivity

The constrained conformation imposed by the 2,6-dichloro motif (evidenced by the reduced TPSA of 71.44 Ų vs. 79.82 Ų for non-ortho-substituted analogs) creates a defined spatial orientation that influences isoform selectivity among carbonic anhydrase subtypes . Research programs targeting specific CA isoforms (e.g., CA IX or CA XII in oncology) can leverage this conformational restriction to design inhibitors with reduced off-target binding to ubiquitous CA II.

Quality Control Reference Standard for Regioisomeric Impurity Testing

The significant LogP difference (ΔLogP ≈ 1.08) between 2,6-dichloro-3-chlorosulfonyl-benzoic acid (LogP = 2.62) and its 5-substituted isomer (LogP ≈ 3.70) enables robust chromatographic separation for purity assessment [3]. Analytical laboratories can procure the pure 3-substituted compound as a reference standard to validate HPLC methods that detect and quantify the regioisomeric impurity in pharmaceutical intermediates.

Application
Selection Property
Validation Focus
Synthesis of loop/thiazide-like diuretic research intermediates
Regioisomeric purity (3-sulfonyl orientation)
Carbonic anhydrase II binding assay context
Sterically hindered sulfonamide library construction
Chemoselectivity (sulfonamide vs. ester formation)
Reaction byproduct analysis
Carbonic anhydrase isoform-selective inhibitor design
Conformational restriction (reduced TPSA)
Isoform selectivity profiling
Regioisomer impurity reference standard
LogP-based chromatographic separation
HPLC method validation

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